(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
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Overview
Description
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using pyrazole derivatives.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives .
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: can be compared with other pyrazole-substituted tetrahydrofuran derivatives.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a tetrahydrofuran ring and a pyrazolyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-5-6(4-10-11)8-7(9)2-3-12-8/h4-5,7-8H,2-3,9H2,1H3/t7-,8+/m0/s1 |
InChI Key |
JWHDQIBDWOXMLS-JGVFFNPUSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)N |
Origin of Product |
United States |
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